Cas no 1806510-69-9 (Ethyl 2-(2-bromopropanoyl)-4-(carboxy(hydroxy)methyl)benzoate)

エチル2-(2-ブロモプロパノイル)-4-(カルボキシ(ヒドロキシ)メチル安息香酸エステルは、有機合成において有用な中間体です。この化合物は、ブロモ基とカルボキシル基、ヒドロキシル基を有する多官能性分子であり、医薬品や農薬、機能性材料の合成に応用可能です。特に、ブロモ基は求核置換反応の活性部位として、またカルボキシル基とヒドロキシル基はさらなる修飾や架橋反応の起点として利用できます。分子内に複数の反応性官能基を備えるため、効率的な多段階合成が可能であり、研究者のニーズに応じたカスタマイズが容易です。高い純度と安定性を兼ね備えており、実験室規模から工業的生産まで幅広く使用されています。

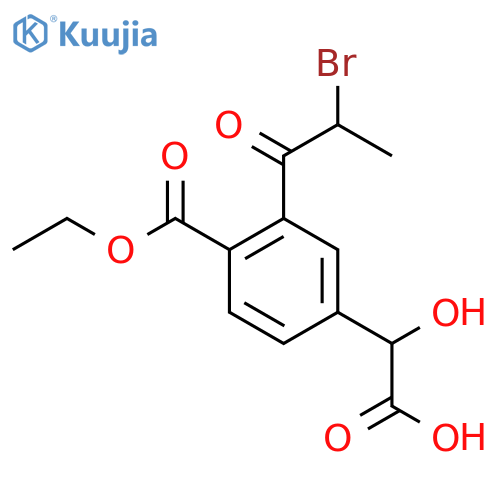

1806510-69-9 structure

商品名:Ethyl 2-(2-bromopropanoyl)-4-(carboxy(hydroxy)methyl)benzoate

CAS番号:1806510-69-9

MF:C14H15BrO6

メガワット:359.169304132462

CID:4959703

Ethyl 2-(2-bromopropanoyl)-4-(carboxy(hydroxy)methyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-(2-bromopropanoyl)-4-(carboxy(hydroxy)methyl)benzoate

-

- インチ: 1S/C14H15BrO6/c1-3-21-14(20)9-5-4-8(12(17)13(18)19)6-10(9)11(16)7(2)15/h4-7,12,17H,3H2,1-2H3,(H,18,19)

- InChIKey: BHJLMTWBPVPSPB-UHFFFAOYSA-N

- ほほえんだ: BrC(C)C(C1C=C(C=CC=1C(=O)OCC)C(C(=O)O)O)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 21

- 回転可能化学結合数: 7

- 複雑さ: 410

- トポロジー分子極性表面積: 101

- 疎水性パラメータ計算基準値(XlogP): 1.9

Ethyl 2-(2-bromopropanoyl)-4-(carboxy(hydroxy)methyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015002848-1g |

Ethyl 2-(2-bromopropanoyl)-4-(carboxy(hydroxy)methyl)benzoate |

1806510-69-9 | 97% | 1g |

1,549.60 USD | 2021-06-21 | |

| Alichem | A015002848-500mg |

Ethyl 2-(2-bromopropanoyl)-4-(carboxy(hydroxy)methyl)benzoate |

1806510-69-9 | 97% | 500mg |

823.15 USD | 2021-06-21 | |

| Alichem | A015002848-250mg |

Ethyl 2-(2-bromopropanoyl)-4-(carboxy(hydroxy)methyl)benzoate |

1806510-69-9 | 97% | 250mg |

480.00 USD | 2021-06-21 |

Ethyl 2-(2-bromopropanoyl)-4-(carboxy(hydroxy)methyl)benzoate 関連文献

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

1806510-69-9 (Ethyl 2-(2-bromopropanoyl)-4-(carboxy(hydroxy)methyl)benzoate) 関連製品

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量